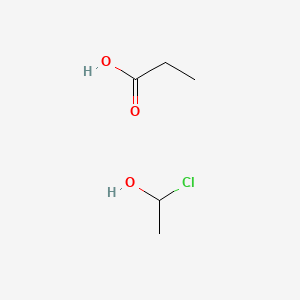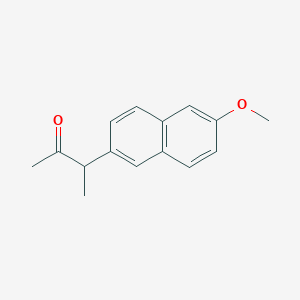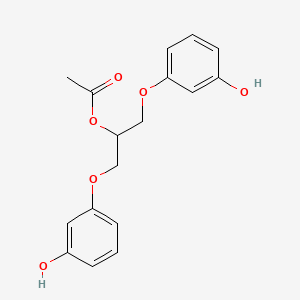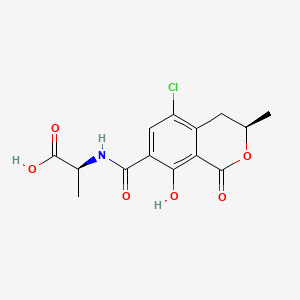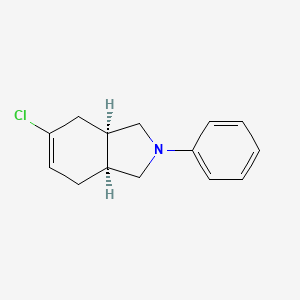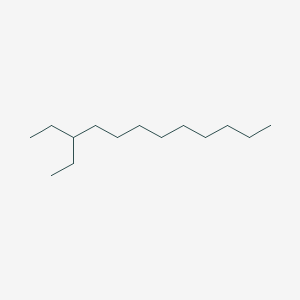
Dodecane, 3-ethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane, 3-ethyl: is a branched alkane with the molecular formula C14H30. It is a hydrocarbon consisting of a dodecane backbone with an ethyl group attached to the third carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Dodecane, 3-ethyl can be achieved through various synthetic routes. One common method involves the alkylation of dodecane with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of dodecene in the presence of ethylene. This process is carried out at elevated temperatures and pressures using a metal catalyst such as palladium or platinum supported on carbon .
Chemical Reactions Analysis
Types of Reactions: Dodecane, 3-ethyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the hydrogenation of double bonds if present, although this compound is already a saturated hydrocarbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2), bromine (Br2) with UV light or radical initiators
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: No significant change as it is already saturated
Substitution: Halogenated alkanes (e.g., 3-chlorododecane, 3-bromododecane)
Scientific Research Applications
Dodecane, 3-ethyl has several applications in scientific research:
Chemistry: Used as a solvent and a reference compound in gas chromatography due to its well-defined properties.
Biology: Employed in studies involving lipid membranes and hydrophobic interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a component in lubricants, greases, and as a diluent for other chemicals.
Mechanism of Action
The mechanism of action of Dodecane, 3-ethyl primarily involves its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its hydrophobic nature allows it to dissolve non-polar substances, making it useful in various applications .
Comparison with Similar Compounds
Dodecane: A straight-chain alkane with the formula C12H26.
3-Methyldodecane: A branched alkane with a methyl group attached to the third carbon of dodecane.
2-Ethyldodecane: A branched alkane with an ethyl group attached to the second carbon of dodecane.
Uniqueness: Dodecane, 3-ethyl is unique due to the specific position of the ethyl group on the third carbon atom, which can influence its physical and chemical properties compared to other isomers. This positional isomerism can affect its boiling point, melting point, and reactivity in chemical reactions .
Properties
CAS No. |
57297-82-2 |
|---|---|
Molecular Formula |
C14H30 |
Molecular Weight |
198.39 g/mol |
IUPAC Name |
3-ethyldodecane |
InChI |
InChI=1S/C14H30/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h14H,4-13H2,1-3H3 |
InChI Key |
RPDFRSKJKOQCIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)

![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)

![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)



